N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic organic compound that features a benzamide core with a phenyl group and a piperidine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting piperidine with 1,1,1-trifluoroethanol under controlled conditions.
Benzamide Formation: The benzamide core is formed by reacting benzoyl chloride with aniline derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of novel therapeutic agents targeting various receptors and enzymes.
Pharmacology: Studied for its potential effects on the central nervous system and its interaction with neurotransmitter receptors.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide.
Trifluoromethyl Derivatives: Various trifluoromethyl group-containing drugs approved by the FDA.
Uniqueness
N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications. Its trifluoroethyl group enhances its metabolic stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
4-phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O/c22-21(23,24)15-26-12-10-16(11-13-26)14-25-20(27)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGKEMGRRGKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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